

The Discovery and History of 8-Methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methoxyquinoline

Cat. No.: B1362559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline, a derivative of the heterocyclic compound quinoline, has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **8-methoxyquinoline**. It details the historical context of quinoline chemistry, outlines key synthetic methodologies, and presents its physicochemical and biological properties in a structured format. This document includes detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts through diagrams to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Quinoline Core

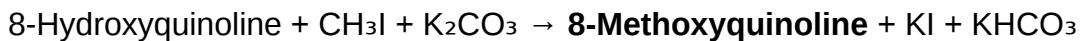
The story of **8-methoxyquinoline** begins with its parent scaffold, quinoline. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.^[1] A few years later, in 1842, Charles Gerhardt obtained the same structure through the dry distillation of the antimalarial alkaloid quinine.^[1] The elucidation of the correct fused-ring structure of quinoline by August Kekulé in 1869 provided the theoretical framework to understand its chemical properties.^[1]

The most historically significant quinoline derivatives are the cinchona alkaloids, particularly quinine, which was isolated in 1820 and became the first effective treatment for malaria.^[2] This

established quinoline as a "privileged scaffold" in medicinal chemistry, leading to the synthesis and investigation of a vast number of its derivatives.

The Emergence of 8-Methoxyquinoline

While the precise date and publication of the first synthesis of **8-methoxyquinoline** are not readily available in contemporary searchable archives, its discovery is intrinsically linked to the synthesis of its precursor, 8-hydroxyquinoline (also known as oxine). 8-Hydroxyquinoline was first prepared in 1880 by Hugo Weidel and his student Albert Cobenzl.^[3] Given the chemical knowledge of the time, the methylation of the hydroxyl group to form **8-methoxyquinoline** would have been a straightforward subsequent step. A common and historically significant method for this transformation is Williamson ether synthesis.


Synthesis of 8-Methoxyquinoline

The primary and most common laboratory synthesis of **8-methoxyquinoline** involves the methylation of 8-hydroxyquinoline.

Synthesis from 8-Hydroxyquinoline

A widely used method for the synthesis of **8-methoxyquinoline** is the reaction of 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.^[4]

Reaction:

Experimental Protocol: Synthesis of **8-Methoxyquinoline**

- Materials:
 - 8-Hydroxyquinoline (1.05 g, 7.23 mmol)
 - Acetone (15 mL)
 - Potassium carbonate (1.0 g, 7.24 mmol)

- Methyl iodide (0.45 mL, 7.23 mmol)
- Procedure:
 - To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.
 - Reflux the reaction mixture for 24 hours.
 - Allow the mixture to cool to room temperature.
 - The product can be purified by standard methods such as column chromatography.
- Yield: 71% (815 mg)[4]

Physicochemical and Spectroscopic Data

8-Methoxyquinoline is a white to off-white crystalline solid at room temperature.[5] A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of **8-Methoxyquinoline**

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_9NO$	
Molecular Weight	159.18 g/mol	
Melting Point	41-45 °C	[6]
Boiling Point	282 °C	[5]
Solubility	Slightly soluble in water	[5]

Table 2: Spectroscopic Data for **8-Methoxyquinoline**

Technique	Data	Reference(s)
IR (Infrared)	3049 cm ⁻¹ (aromatic C-H stretch), 1570 cm ⁻¹ (C=C stretch), 1094-712 cm ⁻¹ (C-H bend)	[7]
¹ H NMR	Data for derivatives available	
¹³ C NMR	Data for derivatives available	
Mass Spec (GC-MS)	Major peaks at m/z 159, 130, 129	

Biological Activities and Signaling Pathways

8-Methoxyquinoline and its derivatives have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.[4]

Antimicrobial Activity

8-Methoxyquinoline has demonstrated both antibacterial and antifungal properties.[4] It has shown strong activity against *Aspergillus flavus*, *Aspergillus niger*, *Trichophyton*, *Bacillus subtilis*, *Salmonella* spp., and *Salmonella typhi*.[4]

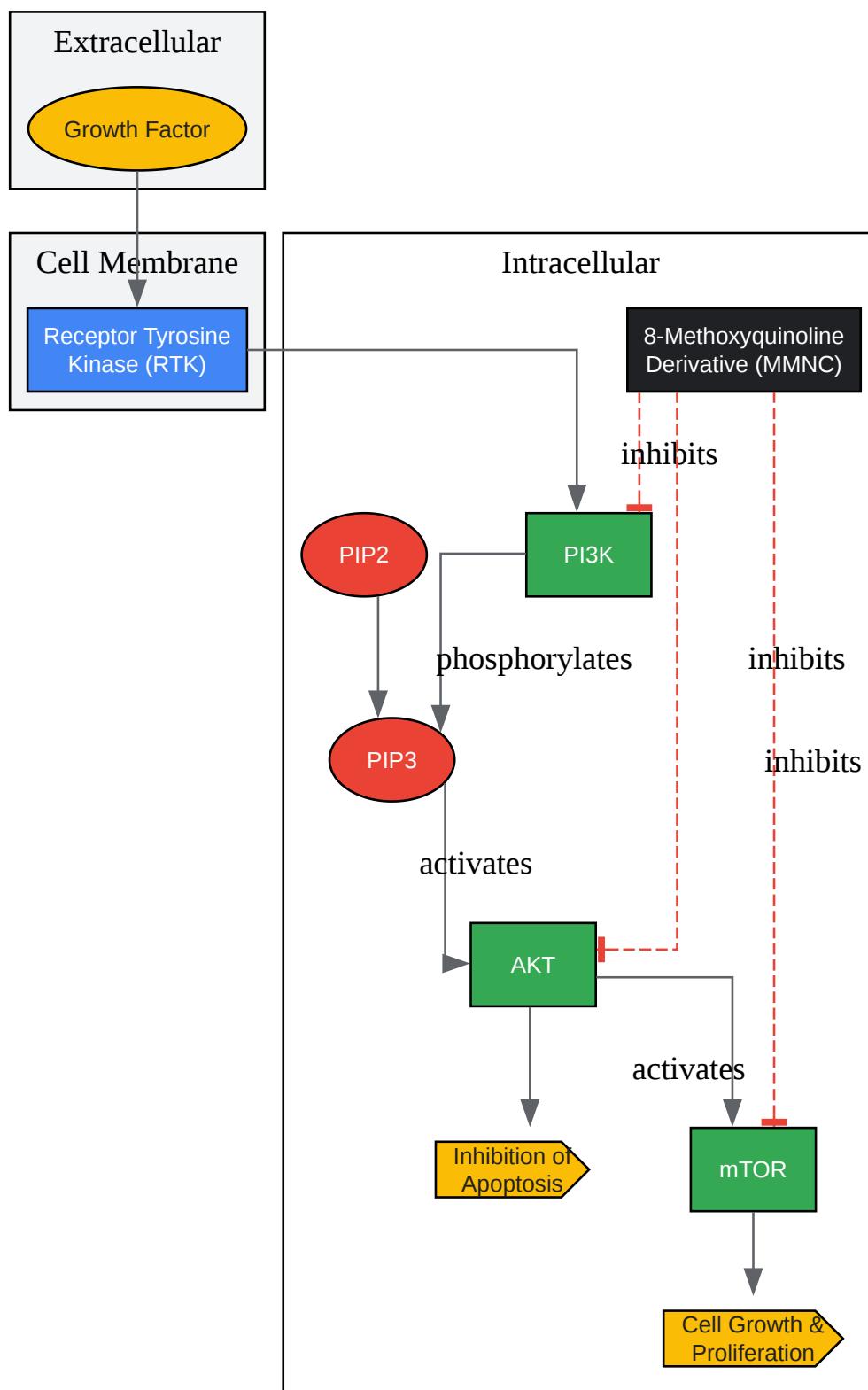
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

- Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
- Procedure:
 - Prepare a stock solution of **8-methoxyquinoline** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

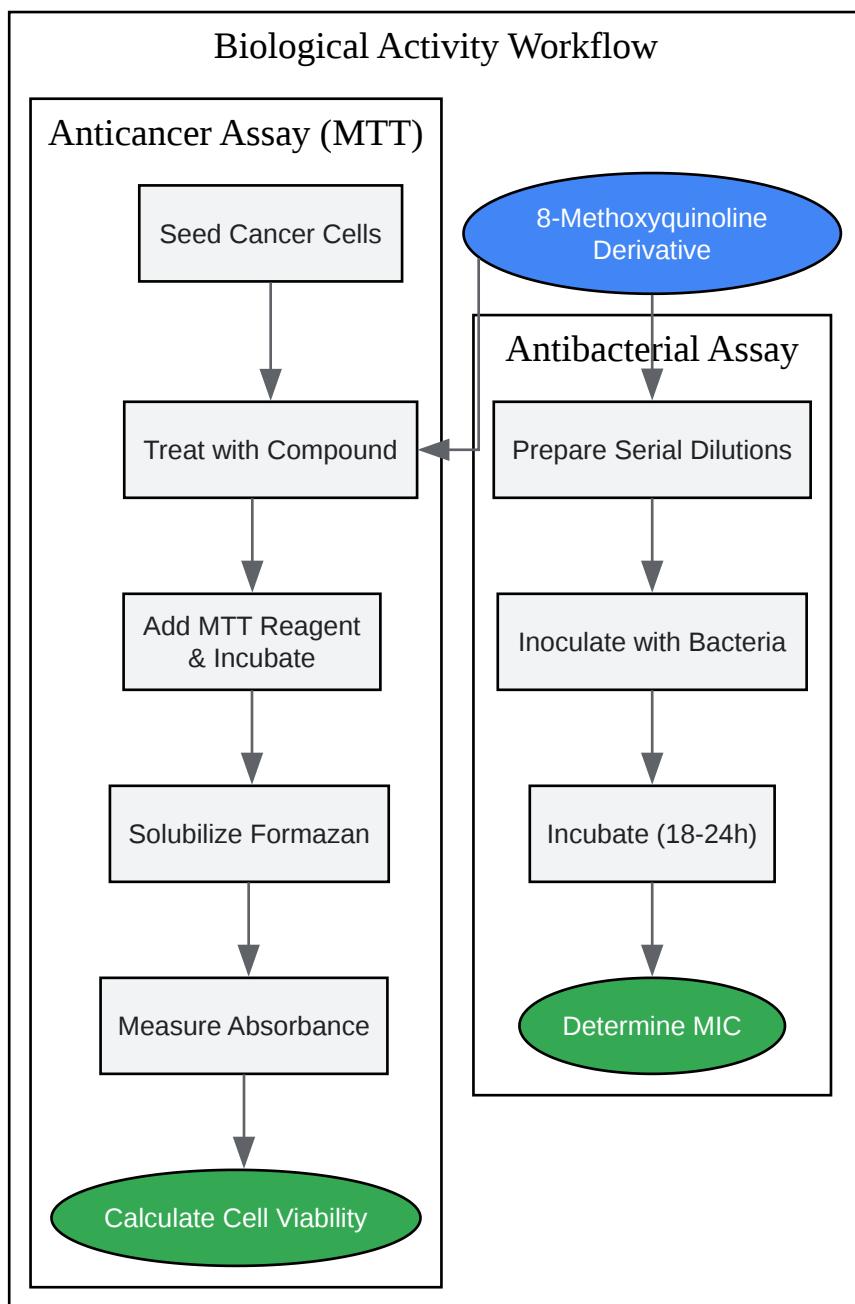
- Inoculate each well with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A derivative of **8-methoxyquinoline**, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been shown to exhibit antitumor activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.^[1] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.


Experimental Protocol: Cell Viability (MTT Assay)


- Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Procedure:
 - Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the **8-methoxyquinoline** derivative for a specified period (e.g., 48 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.


- Cell viability is calculated as a percentage of the untreated control cells.

Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [The Discovery and History of 8-Methoxyquinoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362559#discovery-and-history-of-8-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com